

An In-depth Technical Guide to BDP FL Ceramide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BDP FL ceramide

Cat. No.: B15557340

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For Researchers, Scientists, and Drug Development Professionals

BDP FL ceramide is a fluorescently labeled analog of natural ceramide, a central molecule in sphingolipid metabolism. This synthetic probe is extensively utilized in cell biology to visualize the Golgi apparatus and to study the dynamics of lipid trafficking and metabolism in living and fixed cells. Its bright and stable green fluorescence makes it an invaluable tool for fluorescence microscopy and other fluorescence-based analytical techniques.

Core Properties and Specifications

BDP FL ceramide is synthesized by conjugating the green-emitting BODIPY FL (boron-dipyrromethene) fluorophore to sphingosine.^{[1][2]} This structure allows it to mimic natural ceramides and integrate into cellular membranes, particularly accumulating in the Golgi apparatus.^{[2][3]}

Chemical and Spectroscopic Data Summary

Property	Value	References
Chemical Formula	C ₃₂ H ₅₀ BF ₂ N ₃ O ₃	[4]
Molecular Weight	573.57 g/mol	[4]
CAS Number	2730893-01-1	[4]
Excitation Maximum (λ _{ex})	~503 nm	[3]
Emission Maximum (λ _{em})	~509-512 nm	[5]
Fluorescence Quantum Yield	0.97	[6]
Appearance	Orange semisolid	[4]
Solubility	Good in many organic solvents	[4]
Storage Conditions	-20°C in the dark	[4]

Experimental Protocols

Preparation of Stock and Working Solutions

a. **BDP FL Ceramide** Stock Solution (1 mM)

- Materials:
 - **BDP FL ceramide**
 - Dimethyl sulfoxide (DMSO)
- Procedure:
 - To prepare a 1 mM stock solution, dissolve 50 µg of **BDP FL ceramide** in 87.2 µL of DMSO or 250 µg in 436 µL of DMSO.[3]
 - Vortex thoroughly to ensure complete dissolution.
 - Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
[3]

b. Ceramide-BSA Complex Working Solution (5 μ M)

For efficient delivery to cells, **BDP FL ceramide** is often complexed with bovine serum albumin (BSA).

- Materials:
 - 1 mM **BDP FL ceramide** stock solution
 - Defatted BSA
 - Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4, or Phosphate-Buffered Saline (PBS)
- Procedure:
 - Prepare a solution of defatted BSA at a concentration of 0.34 mg/mL in HBSS/HEPES or PBS.[3]
 - To create the 5 μ M ceramide/BSA working solution, add 50 μ L of the 1 mM **BDP FL ceramide** stock solution to 10 mL of the BSA solution.[3]
 - Vortex the solution to facilitate the formation of the ceramide-BSA complex.
 - This working solution can be stored at -20°C.[3]

Staining Protocol for Live Cells

- Procedure:
 - Grow cells on sterile coverslips to the desired confluency.
 - Aspirate the culture medium and rinse the cells with pre-warmed HBSS/HEPES.[3]
 - Incubate the cells with the 5 μ M ceramide-BSA working solution for 30 minutes at 4°C.[3]
This low-temperature incubation allows the fluorescent ceramide to label the plasma membrane.
 - Wash the cells several times with ice-cold medium to remove the excess probe.[3]

- Incubate the cells in fresh, pre-warmed culture medium for an additional 30 minutes at 37°C.[3] During this step, the fluorescent ceramide is transported from the plasma membrane to the Golgi apparatus.
- Wash the cells again with fresh medium before imaging.
- Mount the coverslip on a slide and visualize using a fluorescence microscope with appropriate filters for green fluorescence.

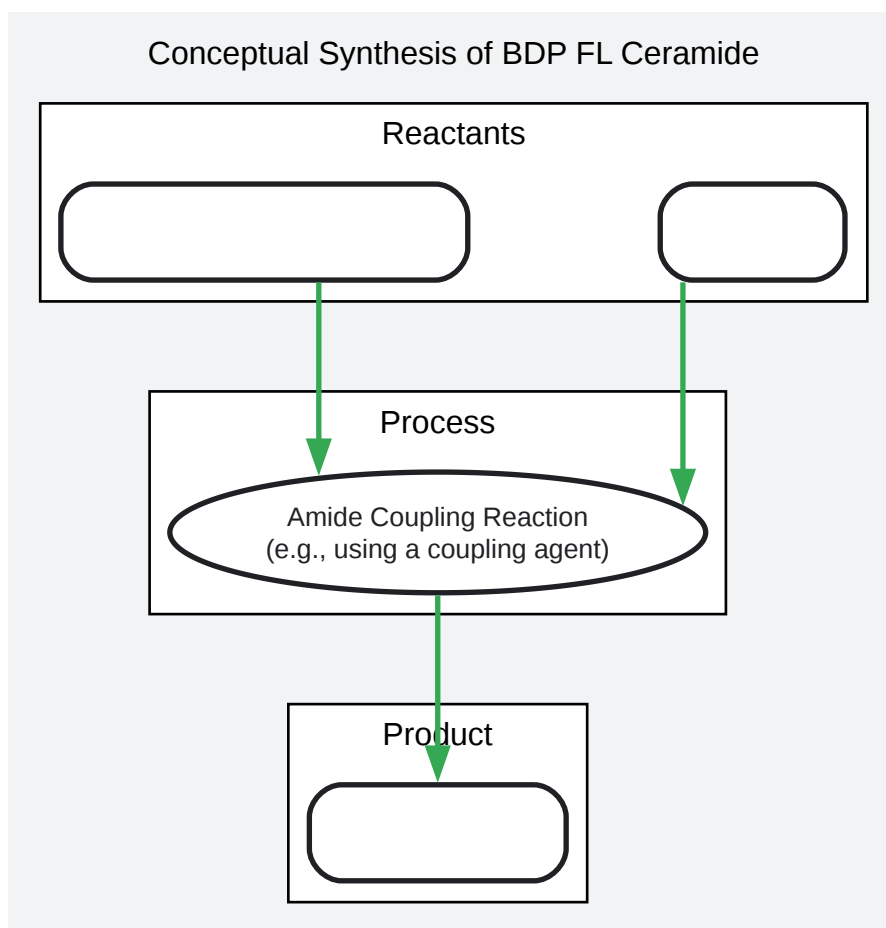
Staining Protocol for Fixed Cells

- Procedure:
 - Grow cells on sterile coverslips.
 - Fix the cells with 4% formaldehyde in PBS for 5 minutes at 4°C.[3]
 - Wash the fixed cells twice with PBS for 5 minutes each.[3]
 - Incubate the cells with the 5 μ M ceramide-BSA working solution in PBS for 30 minutes at 4°C.[3]
 - To enhance Golgi staining, rinse the cells and incubate for 30-90 minutes at room temperature with a solution of defatted BSA (0.34 mg/mL) in PBS.[3]
 - Wash the cells twice with PBS.[3]
 - Mount the coverslip using an appropriate mounting medium for fluorescence microscopy.

Visualizations

Conceptual Synthesis of BDP FL Ceramide

The synthesis of **BDP FL ceramide** involves the formation of an amide bond between the carboxylic acid group of the BODIPY FL fluorophore and the amine group of sphingosine.

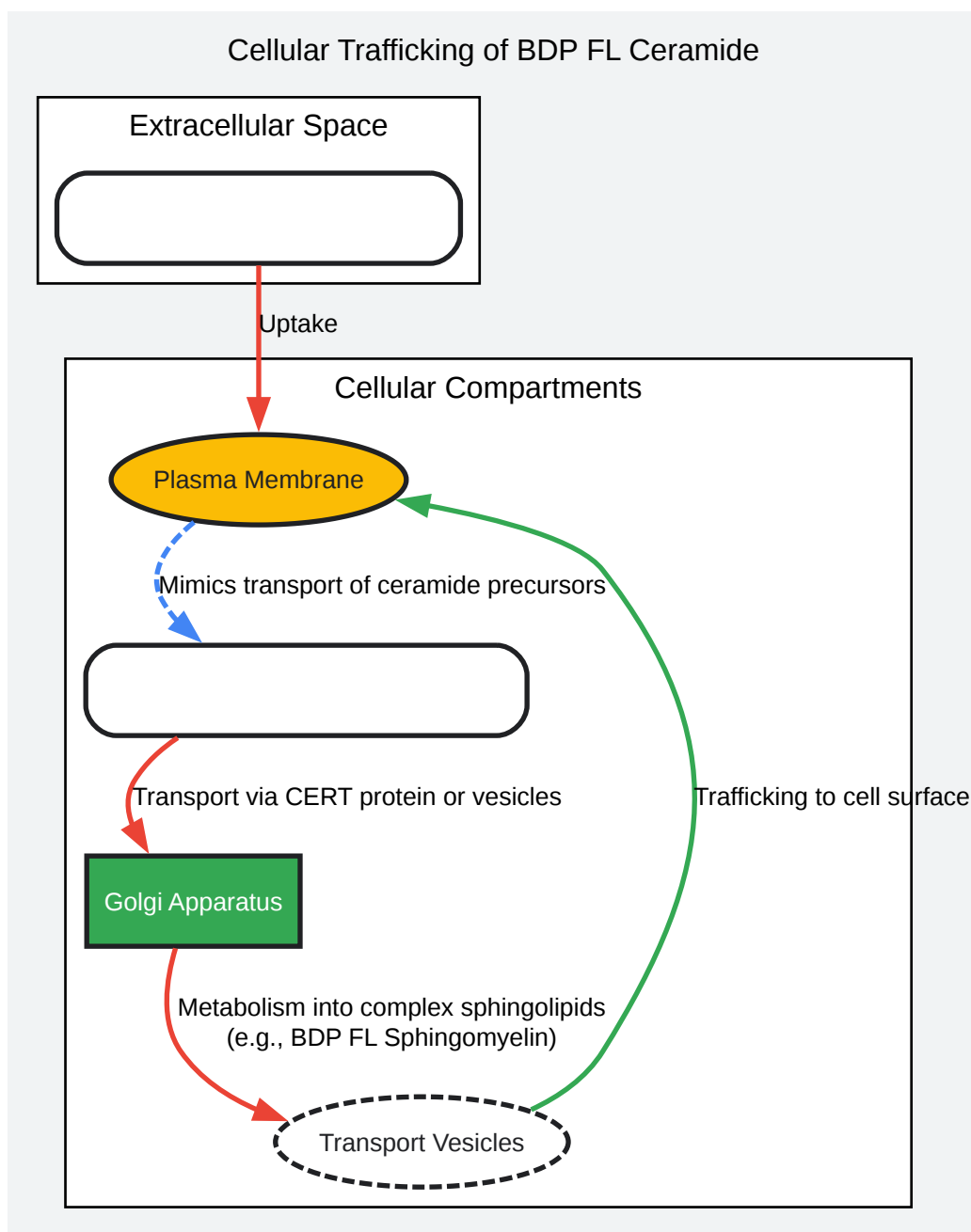


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Caption: Conceptual workflow for the synthesis of **BDP FL ceramide**.

Cellular Trafficking and Metabolism of BDP FL Ceramide

BDP FL ceramide is a valuable tool for studying the de novo ceramide synthesis and transport pathway.[1] After entering the cell, it mimics endogenous ceramide, which is synthesized in the endoplasmic reticulum (ER) and transported to the Golgi apparatus for conversion into more complex sphingolipids like sphingomyelin and glucosylceramide.[1][7]



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- To cite this document: BenchChem. [An In-depth Technical Guide to BDP FL Ceramide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557340#what-is-bdp-fl-ceramide]

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